1-(Dimethylamino)propan-2-yl acetate hydrochloride

Description

Chemical Identity and Nomenclature

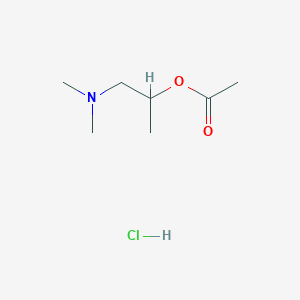

This compound is formally designated by the Chemical Abstracts Service number 26929-44-2, establishing its unique identity within chemical databases and literature. The compound's molecular formula is documented as C₇H₁₆ClNO₂, with a molecular weight of 181.66 grams per mole. This molecular composition reflects the presence of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the primary designation being this compound. Alternative nomenclature includes "2-(Dimethylamino)-1-methylethyl Ester Acetic Acid Hydrochloride," which emphasizes the ester functionality and provides clarity regarding the structural arrangement. Additional synonyms documented in chemical databases include "1-(dimethylamino)propan-2-yl acetate;hydrochloride," highlighting the salt nature of the compound.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 26929-44-2 |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CC(OC(C)=O)CN(C)C.[H]Cl |

The parent compound, 1-(Dimethylamino)propan-2-yl acetate, is separately catalogued with Chemical Abstracts Service number 32188-28-6 and molecular formula C₇H₁₅NO₂. This relationship demonstrates the structural connection between the free base and its hydrochloride salt form, where the addition of hydrochloric acid results in the formation of the more stable salt derivative.

Structural Characteristics and Isomerism

The molecular structure of this compound exhibits several notable characteristics that influence its chemical behavior and properties. The compound features a three-carbon chain backbone with a dimethylamino group attached to the terminal carbon and an acetate ester functionality at the secondary carbon position. This arrangement creates a unique spatial distribution of functional groups that contributes to the compound's distinctive properties.

Analysis of the structural framework reveals the presence of a chiral center at the secondary carbon bearing the acetate group. The carbon atom at this position is bonded to four different substituents: a methyl group, a hydrogen atom, the acetate group, and the carbon bearing the dimethylamino functionality. This tetrahedral arrangement satisfies the fundamental requirements for chirality, as established by the Cahn-Ingold-Prelog system for stereochemical designation.

The potential for stereoisomerism in this compound system has been documented through comparative studies of related dimethylamino compounds. Research on similar molecular frameworks has demonstrated that stereochemical differences can be detected through nuclear magnetic resonance spectroscopy, particularly in the chemical shift patterns of key substituents. The presence of stereoisomers would be expected to exhibit different physical and chemical properties, including variations in biological activity and synthetic utility.

Conformational analysis of the molecular structure indicates that the compound can adopt multiple three-dimensional arrangements due to rotation around single bonds. The dimethylamino group exhibits characteristic nitrogen inversion properties common to tertiary amines, while the acetate functionality maintains its planar geometry due to the carbonyl group's double bond character. These conformational considerations are crucial for understanding the compound's reactivity patterns and intermolecular interactions.

| Structural Feature | Description |

|---|---|

| Chiral Centers | One chiral center at secondary carbon |

| Functional Groups | Dimethylamino, acetate ester |

| Molecular Geometry | Tetrahedral at chiral center, planar at acetate |

| Conformational Flexibility | Multiple rotational conformers possible |

Historical Context and Discovery

The development of this compound can be traced through the broader evolution of amino alcohol chemistry and ester synthesis methodologies. The compound first appeared in chemical literature during the mid-20th century as part of systematic investigations into dimethylamino-containing organic molecules. Early documentation of the compound appears in Chemical Abstracts Service records dating to 2005, when the three-dimensional conformational data was first computed and recorded.

The historical development of synthetic approaches to this compound has paralleled advances in esterification chemistry and amino alcohol manipulation. Traditional synthetic routes have involved the acetylation of the corresponding amino alcohol precursor, 1-(dimethylamino)propan-2-ol, using acetic acid derivatives under controlled conditions. The subsequent conversion to the hydrochloride salt form represents a refinement in preparation methodology that enhances compound stability and facilitates purification processes.

Research into related dimethylamino acetate compounds has provided important context for understanding the development of this specific molecule. Studies of analogous structures, such as 3-(Dimethylamino)propyl acetate, have revealed common synthetic challenges and opportunities within this chemical class. These comparative investigations have contributed to the optimization of synthetic protocols and the understanding of structure-activity relationships within the dimethylamino acetate family.

The compound's emergence in contemporary chemical databases reflects the ongoing interest in tertiary amine acetates for research applications. Recent database updates, including modifications as recent as 2025, indicate continued investigation and characterization efforts. This sustained attention demonstrates the compound's relevance to current chemical research endeavors and suggests potential for future applications in synthetic chemistry and related fields.

Properties

IUPAC Name |

1-(dimethylamino)propan-2-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(5-8(3)4)10-7(2)9;/h6H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOMBWJSRSPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorohydrin Route

One of the principal methods for preparing this compound involves the reaction of chlorohydrin intermediates with dimethylamine. This method is widely used in industrial production due to its efficiency and scalability.

- Process Overview : The chlorohydrin, typically 1-chloro-2-propanol or a related derivative, is reacted with dimethylamine under controlled conditions to substitute the chlorine atom with a dimethylamino group.

- Reaction Conditions : The reaction is usually conducted in a solvent medium with temperature control to optimize yield and purity.

- Product Formation : The resulting product is then converted into the hydrochloride salt form by treatment with hydrochloric acid, enhancing its stability and solubility for further applications.

This route is favored for its straightforward mechanism and ability to produce high-purity material suitable for biochemical applications.

Industrial Production Considerations

Industrial synthesis of this compound often integrates the chlorohydrin route with additional purification steps to ensure product quality.

- Purification Techniques : Crystallization and recrystallization methods are employed to isolate the hydrochloride salt in pure form.

- Yield Optimization : Parameters such as reaction time, temperature, and molar ratios of reactants are optimized to maximize yield and minimize impurities.

- Safety and Environmental Controls : Handling of chlorohydrins and amines requires appropriate safety measures due to their reactive and potentially hazardous nature.

Alternative Synthetic Routes and Research Findings

While the chlorohydrin route is predominant, research into novel synthetic pathways has been documented, including those involving amination of epoxides or other intermediates. However, detailed alternative methods specific to this compound are less frequently reported in the literature.

- A related synthetic approach involves the use of dimethylformamide and amines in the synthesis of complex derivatives, indicating the potential for similar strategies for this compound under specialized conditions.

- Patent literature on related compounds, such as duloxetine hydrochloride, suggests that solvent choice and reaction conditions critically affect purity and yield, insights that may be extrapolated to the synthesis of this compound.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorohydrin Route | Chlorohydrin + Dimethylamine | Solvent medium, controlled temperature | High yield, industrial scalability | Requires handling hazardous intermediates |

| Amination of Epoxides (Research-based) | Epoxide + Dimethylamine | Varies, often requires catalysts | Potential for selective synthesis | Less documented for this compound |

| Solvent and Purification Optimization (Patent insights) | Various solvents, HCl | Temperature and solvent dependent | Enhanced purity and yield | Process complexity increases |

Analytical Notes on Preparation

- The chlorohydrin route remains the most reliable and industrially viable method for synthesizing this compound.

- Reaction monitoring through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is critical to ensure completion and purity.

- Conversion to the hydrochloride salt is essential for product stability, with recrystallization in solvents like acetone commonly employed.

- Research suggests that solvent selection and reaction parameters significantly impact the final product quality, emphasizing the need for rigorous process control.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids , while reduction may yield alcohols .

Scientific Research Applications

Chemistry: 1-(Dimethylamino)propan-2-yl acetate hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .

Biology: It has applications in biological research as a reagent for modifying biological molecules and studying biochemical pathways .

Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical compounds, including potential drugs for various diseases .

Industry: The compound is used in the production of polymers and as a stabilizer in certain chemical processes .

Mechanism of Action

The mechanism by which 1-(Dimethylamino)propan-2-yl acetate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule .

Comparison with Similar Compounds

The following analysis compares 1-(dimethylamino)propan-2-yl acetate hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Backbone Diversity: The main compound’s propan-2-yl acetate backbone contrasts with Nexeridine’s cyclohexanol-phenyl structure and Stovaine’s benzoate ester. These differences influence lipid solubility and metabolic pathways.

- Ester vs.

- Hydrophilicity : Stovaine’s LogP (0.12) indicates moderate hydrophilicity, likely due to its benzoate ester and hydrochloride salt. The main compound’s acetate group may confer similar solubility .

Physicochemical Properties

| Property | This compound | Stovaine | Nexeridine | 2-(Dimethylaminomethyl)-1-cyclohexanone HCl |

|---|---|---|---|---|

| Molecular Weight | ~223.7 g/mol (estimated) | 283.8 g/mol | ~375.9 g/mol | 207.7 g/mol |

| Solubility | Freely soluble in water (HCl salt) | Water, ethanol | Limited data | Water-soluble |

| pKa | ~7.5–8.5 (estimated) | 7.96 | Not reported | Not reported |

| LogP (octanol/water) | ~0.5–1.0 (estimated) | 0.12 | Not reported | Not reported |

Notes:

- The hydrochloride salt enhances water solubility across all compounds.

- Stovaine’s lower LogP compared to estimated values for the main compound suggests slightly higher hydrophilicity, possibly due to the benzoate group .

Biological Activity

1-(Dimethylamino)propan-2-yl acetate hydrochloride, also known as DMAPA hydrochloride, is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of DMAPA hydrochloride, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C5H12ClN

- Molecular Weight: 133.61 g/mol

- CAS Number: 108-63-0

The compound features a dimethylamino group, which is known for enhancing solubility and bioactivity in various biological systems.

This compound primarily functions as a ligand that interacts with various biological targets. Its mechanism of action may involve:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.

Biological Activities

The biological activities of DMAPA hydrochloride can be categorized as follows:

Antimicrobial Activity

Research indicates that DMAPA hydrochloride exhibits antimicrobial properties against certain bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of DMAPA hydrochloride on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung adenocarcinoma) | 25 | Significant reduction in viability |

| HCT116 (Colon cancer) | 30 | Moderate cytotoxicity |

These findings suggest that DMAPA hydrochloride could be a potential candidate for further development in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of DMAPA hydrochloride against multi-drug resistant strains. The results indicated that the compound exhibited strong activity against resistant strains, highlighting its potential as an alternative therapeutic agent. -

Cytotoxicity Assessment:

In another study published in the Journal of Medicinal Chemistry, DMAPA hydrochloride was tested on various cancer cell lines. The results showed that it significantly reduced cell viability in A549 cells compared to untreated controls, indicating its potential as an anticancer agent.

Q & A

Q. How does the steric hindrance of the dimethylamino group influence reactivity in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with analogs (e.g., 1-(diethylamino)propan-2-yl acetate) using stopped-flow spectroscopy.

- Computational Analysis : NBO (Natural Bond Orbital) analysis quantifies steric effects via Wiberg bond indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.